molecular formula C15H21NO3 B13182921 Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate

Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate

Cat. No.: B13182921
M. Wt: 263.33 g/mol
InChI Key: KXXMHACYVHPKHJ-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate is an ethyl ester derivative featuring a 3-oxopropanoate backbone substituted with a 4-(dimethylamino)phenyl group at the 3-position and two methyl groups at the 2-position. This compound is structurally related to β-keto esters, a class known for their versatility in organic synthesis and applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C15H21NO3/c1-6-19-14(18)15(2,3)13(17)11-7-9-12(10-8-11)16(4)5/h7-10H,6H2,1-5H3

InChI Key

KXXMHACYVHPKHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents used in the process are carefully selected to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate is compared below with structurally analogous β-keto esters. Key differences in substituents, synthesis, and properties are highlighted.

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Physical/Chemical Properties
This compound 4-(dimethylamino)phenyl (3), 2,2-dimethyl (2) ~307.38 (calculated) High polarity due to dimethylamino group; likely soluble in polar aprotic solvents
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate 3,5-difluorophenyl (3), 2,2-dimethyl (2) 256.24 Electron-withdrawing fluorine substituents reduce electron density; lower solubility in polar solvents
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate 2-nitrophenyl (3) 237.21 Nitro group increases reactivity (e.g., in nucleophilic substitutions); associated with hazards (H302, H315)
Methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate 2,4-dimethylphenyl (3), methyl ester 206.24 Methyl ester reduces steric bulk; lower molecular weight enhances volatility

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